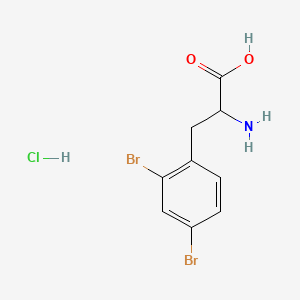
2-Amino-3-(2,4-dibromophenyl)propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes an amino group, a dibromophenyl group, and a propanoic acid moiety. This compound is often used in various fields, including pharmaceuticals, material science, and biological research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride typically involves the bromination of a phenylalanine derivative followed by the introduction of the amino group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The dibromophenyl group can be reduced to form mono-brominated or de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized phenylalanine derivatives.
科学研究应用
2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group can enhance binding affinity and specificity, while the amino and propanoic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
- 2-Amino-3-(3,5-dibromophenyl)propanoic acid hydrochloride
- 2-Amino-3-(2,4-dichlorophenyl)propanoic acid hydrochloride
Uniqueness
2-Amino-3-(2,4-dibromophenyl)propanoic acid hydrochloride is unique due to the presence of two bromine atoms at the 2 and 4 positions of the phenyl ring. This specific substitution pattern can significantly influence the compound’s reactivity, binding properties, and overall biological activity compared to other similar compounds.
属性
分子式 |
C9H10Br2ClNO2 |
|---|---|
分子量 |
359.44 g/mol |
IUPAC 名称 |
2-amino-3-(2,4-dibromophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Br2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H |
InChI 键 |
VHJGVAUQJCFBSG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)Br)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(5-fluoropyridin-2-yl)-3H-imidazo[4,5-c]pyridin-6-amine](/img/structure/B13641648.png)











![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)

